molecular formula C7H8O3 B1595788 5-Ethylfuran-2-carboxylic acid CAS No. 56311-37-6

5-Ethylfuran-2-carboxylic acid

Cat. No.: B1595788
CAS No.: 56311-37-6
M. Wt: 140.14 g/mol
InChI Key: YIFZPUOIORLHGC-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound, this compound, has a molecular formula of C7H8O3 and a molecular weight of 140.14 g/mol . It is a derivative of furan with an ethyl group at the 5-position and a carboxylic acid group at the 2-position.

Scientific Research Applications

5-Ethylfuran-2-carboxylic acid has a wide range of applications in scientific research:

Future Directions

Furanic compounds, including 5-Ethylfuran-2-carboxylic acid, have potential applications as sustainable substitutes for petroleum-derived monomers . They can be used in the production of bio-based polymers, such as poly (ethylene 2,5-furandicarboxylate) (PEF) . The biocatalytic production of furanic compounds is a promising approach with advantages including mild reaction conditions, lower cost, higher selectivity, and environmental friendliness .

Biochemical Analysis

Biochemical Properties

5-Ethylfuran-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular defense mechanisms . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the flux of metabolic pathways and the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been reported to inhibit certain oxidoreductases by binding to their active sites and preventing substrate access . This inhibition can lead to a decrease in the production of reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In vitro studies have shown that this compound remains relatively stable under controlled conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to adaptive responses in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The localization and accumulation of this compound can influence its biochemical activity and effectiveness in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes and ensuring its effective participation in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes. The production process is designed to be sustainable and environmentally friendly, utilizing renewable resources .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylfuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 5-Ethylfuran-2-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other furan derivatives and can lead to different applications and reactivity patterns .

Properties

IUPAC Name

5-ethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZPUOIORLHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289543
Record name 5-ethyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56311-37-6
Record name 56311-37-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylfuran-2-carboxylic acid
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Synthesis routes and methods

Procedure details

2-Ethylfuran (9.1 g) was dissolved in diethyl ether, and the mixture was cooled to -70° C. under nitrogen atmosphere. n-Butyllithium (1.6M in hexane, 60 ml) was slowly added dropwise. The mixture was stirred at room temperature for 2 hours, and then cooled to -70° C. The mixture was stirred for 30 minutes with introducing carbon dioxide gas, and then warmed to room temperature. The mixture was stirred at room temperature for 30 minutes, poured into ice-water, acidified with concentrated hydrochloric acid and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride and concentrated under reduced pressure. The residue was crystallized from water and collected by filtration to give 5-ethyl-2-furancarboxylic acid (9.0 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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